molecular formula C8H7BrFIO B6293875 1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene CAS No. 2379322-02-6

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene

Cat. No.: B6293875
CAS No.: 2379322-02-6
M. Wt: 344.95 g/mol
InChI Key: FMCASSASTPWZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene ( 2379322-02-6) is a valuable multihalogenated benzene derivative designed for research and organic synthesis applications. With the molecular formula C8H7BrFIO and a molecular weight of 344.95 g/mol, this compound serves as a versatile building block for constructing complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other advanced materials. Its structure, featuring bromo, fluoro, and iodo substituents on an aromatic ring, makes it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, which are fundamental methods for forming carbon-carbon bonds in biphenyl and other biaryl systems . The presence of multiple halogen atoms allows for sequential and site-selective functionalization, offering researchers significant synthetic flexibility. This compound is offered with a guaranteed purity of 97% and is available for immediate shipment. It is supplied with comprehensive analytical data, including 1 H-NMR and mass spectrometry characterization, to ensure identity and quality for your research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and safe handling practices are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFIO/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCASSASTPWZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Iodo 4 Methoxymethyl Benzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene involves systematically deconstructing the target molecule into simpler, commercially available starting materials. The key challenge lies in the arrangement of four different substituents on the benzene (B151609) ring, which necessitates careful planning of the reaction sequence to ensure the desired substitution pattern.

The order of introduction of the three different halogen atoms—bromine, fluorine, and iodine—is critical for the successful synthesis of the target molecule. The directing effects of the substituents already present on the benzene ring will dictate the position of the incoming electrophile in electrophilic aromatic substitution (EAS) reactions. fiveable.me

The fluorine and methoxymethyl groups are ortho, para-directing, while the bromine and iodine atoms are also ortho, para-directing but are deactivating. The interplay of these electronic effects, along with steric hindrance, must be carefully considered to achieve the desired regiochemistry. For instance, the introduction of a halogen may be influenced by the presence of another, requiring specific catalysts or reaction conditions to favor one isomer over others. libretexts.orglibretexts.org Computational methods, such as the RegioSQM method, can be employed to predict the regioselectivity of electrophilic aromatic halogenation reactions, providing valuable guidance in the planning of the synthetic route. rsc.orgwuxiapptec.com

A plausible retrosynthetic disconnection would involve the late-stage introduction of one of the halogens, potentially iodine, via a directed ortho-metalation strategy or a Sandmeyer-type reaction from a corresponding aniline (B41778) precursor. Another strategy could involve the sequential halogenation of a fluorinated benzene derivative, carefully controlling the reaction conditions to install the bromine and iodine atoms at the desired positions.

The methoxymethyl (MOM) group serves as a protecting group for a hydroxyl functionality. In the context of this synthesis, it is likely derived from a precursor containing a hydroxyl group. The introduction of the MOM group is typically achieved by reacting the corresponding phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Retrosynthetically, the methoxymethyl group can be disconnected to a hydroxyl group. This hydroxyl group, being a strong activating ortho, para-director, would have a significant influence on the regioselectivity of earlier halogenation steps. The timing of its introduction, or its unmasking from a precursor, is a key strategic consideration. The MOM group is stable under a variety of reaction conditions but can be removed under acidic conditions to reveal the hydroxyl group if further functionalization at that position is required.

Synthesis of Key Halogenated and Functionalized Benzene Intermediates

The synthesis of this compound would rely on the preparation of appropriately substituted benzene intermediates. These intermediates would be designed to facilitate the regioselective introduction of the remaining substituents.

An "orthogonally functionalized" precursor is one that has multiple reactive sites that can be addressed independently of one another. For this synthesis, a key intermediate could be a difunctionalized or trifunctionalized benzene ring where the existing substituents direct the next substitution to the desired position.

For example, a synthesis could commence with a fluorinated aniline or phenol. The directing effect of the fluorine and the amino or hydroxyl group would then be exploited to introduce the other halogens in a stepwise manner. The synthesis of various polysubstituted benzenes often involves a combination of electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. rsc.org

Table 1: Potential Starting Materials and Key Intermediates

Compound NameStructurePotential Role in Synthesis
1-Bromo-3-fluorobenzeneA potential starting material for subsequent iodination and functionalization.
4-Bromo-2-fluoroanilineA precursor for diazotization and subsequent introduction of iodine or other functional groups.
3-Fluoro-4-methoxyanilineA starting material where the directing effects of the fluoro and methoxy (B1213986) groups can be utilized.

The methoxymethyl group is typically introduced to protect a hydroxyl group. In the synthesis of the target molecule, a key intermediate would be a halogenated phenol. The hydroxyl group of this phenol would then be protected as its methoxymethyl ether.

The reaction for introducing the MOM group is generally straightforward:

Phenol Derivative + MOMCl + Base → Methoxymethyl-protected Phenol

The choice of base is important to avoid side reactions. Hindered bases like DIPEA are often preferred. The timing of this protection step is crucial. If the hydroxyl group is present during halogenation steps, its strong activating and directing effects must be accounted for. Protecting it as a MOM ether moderates its activating effect and can alter the regiochemical outcome of subsequent reactions.

Advanced Functionalization Techniques

Given the dense and specific substitution pattern of the target molecule, advanced functionalization techniques would likely be necessary to complete the synthesis. These methods offer greater control over regioselectivity compared to classical electrophilic aromatic substitution.

One powerful technique is directed ortho-metalation (DoM) . In this strategy, a directing group on the aromatic ring, such as an amide or a methoxy group, directs the deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce a substituent with perfect regioselectivity.

Another relevant advanced technique is the use of transition-metal-catalyzed cross-coupling reactions . For instance, a bromo or iodo substituent can be introduced via a Suzuki, Stille, or Negishi coupling reaction, although these are more commonly used for C-C bond formation. For halogen introduction, Sandmeyer-type reactions, starting from an amino group, provide a reliable method for installing bromine or iodine.

Table 2: Comparison of Functionalization Methods

MethodDescriptionAdvantagesDisadvantages
Electrophilic Aromatic SubstitutionDirect substitution of a hydrogen atom on the aromatic ring with an electrophile.Can be used for a wide range of substituents.Regioselectivity can be difficult to control with multiple substituents.
Directed ortho-metalationDeprotonation of the ortho position directed by a functional group, followed by reaction with an electrophile.Excellent regiocontrol.Requires a directing group and strongly basic conditions.
Sandmeyer ReactionConversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile (e.g., I-, Br-).Good yields and applicable to a wide range of anilines.Requires diazotization, which can be hazardous.

Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgscispace.com This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped by an electrophile to introduce a new substituent with high precision. wikipedia.org

For a precursor to this compound, the methoxymethyl group can serve as an effective DMG. The oxygen atom in the methoxymethyl group coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium), directing deprotonation to one of the adjacent ortho positions. uwindsor.ca Starting from 1-bromo-3-fluoro-4-(methoxymethyl)benzene, the DoM strategy would theoretically direct the lithiation to the C2 position, between the fluoro and methoxymethyl groups. Subsequent quenching with an iodinating agent, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the desired position.

A similar reported synthesis for a related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, starts from 4-bromo-2-fluoro-1-iodobenzene. chemicalbook.com In that case, a lithium-halogen exchange or directed lithiation facilitates the introduction of a methyl group. chemicalbook.com In the context of our target molecule, the methoxymethyl group's directing ability is crucial. The general principle involves the interaction of the DMG with the lithium base, which facilitates the deprotonation of the nearest ortho position, creating a stable aryllithium intermediate. wikipedia.org

However, a significant consideration in polyhalogenated systems is the potential for lithium-halogen exchange, which can compete with C-H deprotonation. For bromides and iodides, this exchange is often faster than directed lithiation. uwindsor.ca Therefore, the choice of starting material and reaction conditions, such as very low temperatures (-78 °C), is critical to favor the desired DoM pathway over competing side reactions.

Table 1: Illustrative DoM Strategy for Iodination

Step Reagent/Condition Purpose
Starting Material 1-Bromo-3-fluoro-4-(methoxymethyl)benzene Precursor with DMG
1. Metalation n-BuLi or s-BuLi, THF, -78 °C Regioselective deprotonation at C2

| 2. Electrophilic Quench | I₂ | Introduction of iodine |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. nih.govyoutube.comunc.edu These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, offer a versatile way to functionalize the halogenated positions of this compound. iupac.orgnih.gove-bookshelf.de The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov

The reactivity of the three different halogens (F, Br, I) towards oxidative addition varies significantly, typically following the order I > Br >> Cl > F. This differential reactivity allows for selective functionalization. The C-I bond is the most reactive and can be selectively coupled while leaving the C-Br and C-F bonds intact. Subsequently, under more forcing conditions, the C-Br bond can be targeted.

Carbon-Carbon Bond Formation: For instance, a Suzuki coupling could be performed selectively at the C2 position by reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This would yield a biaryl compound. Similarly, Stille coupling with an organotin reagent or Sonogashira coupling with a terminal alkyne could be used to introduce other carbon-based functionalities. rsc.orgrsc.org

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds. nih.gov By reacting the target compound with an amine under palladium catalysis, an aniline derivative could be synthesized, again with initial reaction at the most labile C-I bond. Likewise, related methods can be used to form C-O and C-S bonds, introducing ethers and thioethers, respectively. digitellinc.comresearchgate.net

Table 2: Selective Palladium-Catalyzed Suzuki Coupling

Position Coupling Partner Catalyst System Product Type
C2 (Iodo) Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Biaryl

| C1 (Bromo) | Arylboronic acid | More active catalyst (e.g., with phosphine (B1218219) ligands like S-Phos), higher temperature | Biaryl |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

In this compound, the fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect, which can activate the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions can be counterintuitive, often following the order F > Cl > Br > I. youtube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. mdpi.com

Therefore, a strong nucleophile, such as sodium methoxide (B1231860) (NaOMe) or an amine, could potentially displace the fluorine atom at the C3 position. However, the success of SNAr on this specific substrate would depend on the interplay of electronic effects from all substituents. The bromo and iodo substituents are also deactivating but ortho/para directing in electrophilic substitutions, their influence in SNAr is primarily as leaving groups. fiveable.me Given the leaving group ability (I > Br > F) in many contexts outside of SNAr, careful selection of nucleophiles and reaction conditions would be necessary to achieve selective substitution at a specific halogenated site. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. galchimia.com This process involves systematically varying parameters such as solvent, temperature, catalyst, ligands, base, and reaction time. researchgate.netscielo.br

For DoM strategies , key variables include the choice of organolithium base (n-BuLi, s-BuLi, or t-BuLi) and the solvent (typically ethereal solvents like THF or Et₂O). uwindsor.ca Temperature control is paramount to prevent side reactions like lithium-halogen exchange or decomposition of the intermediate.

In palladium-catalyzed cross-coupling , optimization involves screening a matrix of catalysts, ligands, bases, and solvents. nsf.gov The choice of phosphine ligand, for example, can dramatically influence reaction efficiency, selectivity, and substrate scope. Temperature and reaction time must also be fine-tuned to ensure complete conversion without product degradation.

For SNAr reactions , the choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive. The nature and concentration of the nucleophile, as well as the reaction temperature, are other key parameters to adjust for optimal yield.

Table 3: Parameters for Reaction Optimization

Reaction Type Key Parameters to Optimize Desired Outcome
DoM Base type, solvent, temperature, addition rate High regioselectivity, minimal side reactions
Pd-Coupling Catalyst/ligand combination, base, solvent, temperature High yield, high turnover number, selectivity for C-I vs. C-Br

| SNAr | Nucleophile strength, solvent, temperature | High conversion, selective substitution of one halogen |

Considerations for Scalable and Sustainable Synthetic Approaches

Developing scalable and sustainable ("green") synthetic routes is an increasingly important aspect of chemical manufacturing. researchgate.net This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. rsc.orgucl.ac.uk

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce waste from intermediate workups. ucl.ac.uk

Safer Solvents and Reagents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as acetonitrile, 2-MeTHF, or even water where possible. scielo.brresearchgate.net Using less toxic halogenating agents or developing catalytic halogenation methods are also important considerations. taylorfrancis.com

Catalysis: Utilizing catalytic reagents, such as in palladium cross-coupling, is inherently more sustainable than using stoichiometric reagents. researchgate.net The development of highly active catalysts that can be used at low loadings and are recyclable (heterogeneous catalysts) further enhances sustainability. nih.gov

Process Intensification: Employing technologies like flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally responsible.

Mechanistic Investigations into the Reactivity of 1 Bromo 3 Fluoro 2 Iodo 4 Methoxymethyl Benzene

Influence of Multiple Halogens and Methoxymethyl Group on Aromatic Reactivity

The simultaneous presence of bromine, fluorine, iodine, and a methoxymethyl group on the benzene (B151609) ring creates a complex electronic and steric environment that governs the molecule's reactivity. These substituents exert competing inductive and resonance effects and impose significant steric constraints, which collectively influence the molecule's stability, conformational preferences, and susceptibility to various types of chemical transformations.

Halogens are unique substituents on an aromatic ring as they exhibit a dual electronic nature. youtube.com They are more electronegative than carbon, leading to a net withdrawal of electron density from the ring through the sigma bond, an effect known as the negative inductive effect (-I). This effect deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. youtube.comstackexchange.com

Conversely, halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, known as a positive resonance effect (+R). libretexts.org This resonance donation of electron density partially counteracts the inductive withdrawal. The +R effect is most pronounced at the ortho and para positions, making these sites more electron-rich than the meta position. stackexchange.com Because the strong -I effect outweighs the weaker +R effect, halogens are classified as deactivating, yet ortho-, para-directing groups for electrophilic aromatic substitution (EAS).

The balance between these two opposing effects varies down the halogen group. Fluorine is the most electronegative, exerting the strongest -I effect. However, the overlap between fluorine's 2p orbitals and carbon's 2p orbitals is the most effective, resulting in a significant +R effect. For bromine and iodine, the electronegativity and thus the -I effect decrease. However, the resonance effect also weakens considerably due to the poor orbital overlap between the larger 4p (Br) and 5p (I) orbitals with the carbon 2p orbitals. stackexchange.comquora.com

The methoxymethyl group (-CH₂OCH₃), an ether derivative, functions as an activating group. The oxygen atom is highly electronegative and exerts a -I effect, but its lone pairs are effectively delocalized into the ring via the +R effect. quora.com In contrast to halogens, for oxygen-containing substituents, the +R effect strongly dominates the -I effect, leading to a significant increase in the ring's electron density and a strong activation towards EAS, particularly at the ortho and para positions. quora.com

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on EAS ReactivityDirecting Effect
-FStrongWeak (but most effective p-orbital overlap among halogens)Deactivatingortho, para
-BrModerateWeak (poor orbital overlap)Deactivatingortho, para
-IWeakVery Weak (very poor orbital overlap)Deactivatingortho, para
-CH₂OCH₃WeakStrongActivatingortho, para

The 1,2,3,4-tetrasubstituted pattern of 1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene results in significant steric crowding. nih.gov Steric effects, which arise from the spatial interactions and repulsion between electron clouds of adjacent groups, play a crucial role in determining the molecule's favored conformation and the accessibility of its reactive sites. acs.org

The four contiguous substituents create considerable steric hindrance, which can restrict the rotation of the methoxymethyl group. researchgate.net The molecule will likely adopt a conformation that minimizes the repulsion between the large iodine and bromine atoms and the methoxymethyl group. Computational studies on substituted benzenes show that steric crowding can lead to distortions in the benzene ring itself, affecting bond angles and lengths to alleviate strain. acs.org This steric congestion will strongly influence which face of the aromatic ring is more accessible to incoming reagents and may hinder substitution at certain positions, even if they are electronically favored. nih.gov For instance, any reaction requiring attack at a position flanked by two other substituents would face a high steric barrier.

Detailed Reaction Pathways and Transition State Analysis

The unique substitution pattern of this compound opens up several potential reaction pathways, including electrophilic, nucleophilic, and radical substitutions. The feasibility and outcome of each pathway are dictated by the interplay of the electronic and steric factors discussed above.

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org For this compound, there are two available positions for substitution: C5 and C6.

The directing effects of the substituents must be considered to predict the regioselectivity:

Iodine (at C2): Directs ortho (to C1-Br and C3-F) and para (to C5).

Fluorine (at C3): Directs ortho (to C2-I and C4-CH₂OCH₃) and para (to C6).

Bromine (at C1): Directs ortho (to C2-I and C6) and para (to C4-CH₂OCH₃).

Methoxymethyl (at C4): Directs ortho (to C3-F and C5) and para (to C1-Br).

Analyzing the available C5 and C6 positions:

Attack at C5: This position is para to the iodine atom and ortho to the methoxymethyl group. Both of these are favorable directing effects. The arenium ion intermediate formed by attack at C5 would have the positive charge distributed across the ring, with one resonance structure placing the charge adjacent to the methoxymethyl group's oxygen, allowing for strong stabilization.

Attack at C6: This position is para to the fluorine atom and ortho to the bromine atom. These are also favorable directing effects.

Comparing the two, the powerful activating and stabilizing effect of the methoxymethyl group would strongly favor attack at the C5 position. quora.com However, the steric hindrance from the adjacent iodine and methoxymethyl groups could potentially direct the electrophile to the less crowded C6 position. In reactions with bulky electrophiles, the C6 position might be favored despite being less electronically activated. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for highly halogenated aromatic compounds. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. byjus.commasterorganicchemistry.com While the halogens themselves are inductively withdrawing, they are not as effective as a nitro group in stabilizing the negative charge via resonance.

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form the carbanion intermediate, followed by elimination of the leaving group to restore aromaticity. pressbooks.pub The first step, the nucleophilic attack, is generally the rate-determining step. libretexts.org

A key feature of the SNAr reaction is the unusual trend in leaving group ability for halogens: F > Cl > Br > I. wikipedia.orgstackexchange.com This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, thereby accelerating the rate-determining step. libretexts.orgstackexchange.com

Given this, the fluorine atom at the C3 position in this compound is the most likely leaving group in a potential SNAr reaction. core.ac.ukossila.com However, for the Meisenheimer complex to be sufficiently stabilized, the negative charge must be delocalized by electron-withdrawing groups at the ortho or para positions relative to the leaving group. chemistrysteps.com In this molecule, the substituents ortho (I, CH₂OCH₃) and para (Br) to the fluorine are not strong resonance-withdrawing groups, which would likely make the SNAr reaction slow and require harsh conditions, such as a very strong nucleophile and high temperatures. pressbooks.pub

Aryl halides, particularly bromides and iodides, are excellent precursors for the formation of aryl radicals through single electron transfer (SET) processes. semanticscholar.orgnih.gov An SET from an electron donor (such as a photocatalyst, a metal, or an electrode) to the aryl halide generates a transient radical anion. asiaresearchnews.com This radical anion rapidly fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. nih.gov

The likelihood of this fragmentation depends on the carbon-halogen bond dissociation energy (BDE), which follows the trend C-I < C-Br < C-Cl < C-F. The C-I bond is the weakest, making the iodine atom at C2 the most probable site for radical generation in this compound. nih.gov The C-Br bond is also susceptible to cleavage under more forcing conditions, while the C-F bond is typically inert to such processes. organic-chemistry.org

Once formed, the 1-bromo-3-fluoro-4-(methoxymethyl)phenyl radical at C2 is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to π-systems, or metal-catalyzed cross-coupling reactions. nih.govacs.org This pathway provides a powerful method for functionalizing the molecule at the C2 position, which would be difficult to achieve through traditional ionic substitution reactions.

Organometallic Reactivity and Metal-Catalyzed Transformations

No studies detailing the organometallic reactivity or metal-catalyzed transformations of this compound were identified. Therefore, a discussion of its specific behavior in such reactions cannot be provided.

Information regarding selective cross-coupling reactions at the iodine, bromine, or fluorine sites of this compound is not available. The general reactivity trend in palladium-catalyzed cross-coupling reactions for polyhalogenated aromatic compounds typically follows the order of C-I > C-Br > C-Cl > C-F bond activation. This selectivity arises from the differences in bond dissociation energies. However, without experimental data for this specific substrate, any discussion on regioselectivity would be speculative.

No research was found concerning C-H activation and subsequent functionalization of this compound. The directing effects of the existing substituents (bromo, fluoro, iodo, and methoxymethyl groups) would theoretically influence the regioselectivity of any potential C-H activation, but no empirical studies have been published to confirm these outcomes.

Functional Group Interconversions Involving Halogens and the Methoxymethyl Group

There is no available literature on the functional group interconversions of the halogens or the methoxymethyl group for this compound. While methods exist for the interconversion of aryl halides and the cleavage or modification of methoxymethyl ethers, their applicability and outcomes on this specific multi-substituted benzene ring have not been documented.

Theoretical and Computational Chemistry Studies on 1 Bromo 3 Fluoro 2 Iodo 4 Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

This subsection would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms in the molecule. For a flexible molecule like 1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene, which contains a rotatable methoxymethyl group, this analysis would also map out the potential energy surface to identify different stable conformers and the energy barriers between them. Such information is crucial for understanding its physical properties and biological activity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

An analysis of the electronic structure provides insights into a molecule's reactivity and intermolecular interactions. This would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack.

Prediction of Reactivity and Regioselectivity

Based on the electronic structure analysis, theoretical calculations can predict how the molecule will behave in chemical reactions. DFT-based reactivity descriptors, such as Fukui functions, would help in identifying which of the halogenated positions on the benzene (B151609) ring is most susceptible to substitution or metal-catalyzed cross-coupling reactions, thus predicting the regioselectivity of such transformations.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the computed properties of a molecule (quantum chemical descriptors) and its experimentally observed reactivity. For a series of related compounds, descriptors like ionization potential, electron affinity, hardness, and electrophilicity index could be calculated and correlated with reaction rates or equilibrium constants. For this compound, this would require a dataset of related molecules and their experimental reactivity data, which is currently unavailable.

Computational Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. This involves mapping the entire energy profile of a proposed reaction pathway, including the identification and characterization of transition state structures. Such studies provide invaluable details about the step-by-step process of a chemical transformation, which are often difficult to obtain through experimental means alone. Without specific reactions being studied for this compound, no such modeling can be reported.

In Silico Design of Novel Derivatives and Predictive Reactivity Mapping

The advancement of computational chemistry has provided powerful tools for the rational design of novel molecules and the prediction of their chemical behavior, a field broadly known as in silico design. nih.gov For a highly substituted and electronically complex molecule such as this compound, these computational approaches are invaluable for exploring its chemical space and identifying derivatives with potentially enhanced or tailored properties for various applications, including medicinal chemistry and materials science. longdom.orgresearchgate.net This section outlines the theoretical framework and computational methodologies that would be employed in the in silico design of novel derivatives of this compound and the subsequent mapping of their predicted reactivity.

Strategies for Derivative Design

The design of novel derivatives of this compound would begin with the identification of key structural features that can be modified to modulate its physicochemical and electronic properties. Computational tools allow for the systematic exploration of a vast chemical space by making targeted modifications to the parent structure. openmedicinalchemistryjournal.com

Substituent Modification: A primary strategy involves the substitution of the existing halogen atoms (bromine, fluorine, and iodine) or the methoxymethyl group with a variety of other functional groups. The choice of substituents would be guided by the desired properties. For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic landscape of the benzene ring, thereby influencing its reactivity and intermolecular interactions. rsc.org

Scaffold Hopping: A more advanced approach, known as scaffold hopping, could be employed to replace the core benzene ring with other aromatic or heteroaromatic systems while retaining the key substituent vectors. researchgate.net This can lead to the discovery of entirely new classes of compounds with potentially novel biological activities or material properties.

Predictive Reactivity Mapping

Once a library of virtual derivatives has been generated, the next step is to predict their reactivity. This is achieved through a combination of quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models.

Quantum Chemical Descriptors: Density Functional Theory (DFT) is a widely used method for calculating a range of quantum chemical descriptors that provide insights into molecular reactivity. nih.govresearchgate.net For each designed derivative, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) would be calculated. semanticscholar.orgscivisionpub.com These descriptors help in understanding the kinetic and thermodynamic stability of the molecules and in predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Interactive Data Table: Hypothetical Quantum Chemical Descriptors for Designed Derivatives

Derivative IDModificationHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactivity Trend
Parent This compound-6.25-1.105.15Moderate
Deriv-01 Replace -Br with -CN-6.50-1.505.00Increased electrophilicity
Deriv-02 Replace -I with -NH2-5.80-0.904.90Increased nucleophilicity
Deriv-03 Replace -F with -OH-6.10-1.005.10Potential for H-bonding
Deriv-04 Replace -OCH3 with -CF3-6.70-1.804.90Increased electrophilicity

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov By developing a QSAR model based on a training set of compounds with known reactivities, it becomes possible to predict the reactivity of new, untested derivatives. mdpi.com Descriptors used in QSAR models can range from simple molecular properties like molecular weight and logP to more complex electronic and steric parameters.

Molecular Docking: In the context of medicinal chemistry, molecular docking is a powerful tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. scivisionpub.commdpi.com If this compound or its derivatives are being investigated as potential drug candidates, molecular docking studies would be crucial in prioritizing compounds for synthesis and biological testing. acs.org The docking scores and predicted binding modes provide valuable information about the potential efficacy of the designed molecules. rsc.org

Interactive Data Table: Hypothetical Molecular Docking Results

Derivative IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Affinity
Parent Hypothetical Kinase A-7.5Phe123, Leu45Moderate
Deriv-01 Hypothetical Kinase A-8.2Phe123, Leu45, Arg67High
Deriv-02 Hypothetical Kinase A-6.8Phe123Low
Deriv-03 Hypothetical Kinase A-7.9Phe123, Leu45, Ser89High
Deriv-04 Hypothetical Kinase A-8.5Phe123, Leu45, Val90Very High

The integration of these in silico methods allows for a comprehensive and predictive approach to the design of novel derivatives of this compound. By leveraging computational power, it is possible to navigate the vast landscape of chemical possibilities in a time- and cost-effective manner, ultimately accelerating the discovery of new molecules with desired properties. longdom.org

Synthetic Utility and Further Transformations of 1 Bromo 3 Fluoro 2 Iodo 4 Methoxymethyl Benzene As a Chemical Building Block

Scaffold for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. nih.govnih.gov They are of significant interest in materials science due to their unique electronic and photophysical properties, finding applications in organic electronics. acs.orgrsc.org The synthesis of complex and well-defined PAHs often relies on the strategic use of polyhalogenated precursors that can undergo sequential cross-coupling reactions to build up the carbocyclic framework.

1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene is an ideal scaffold for the synthesis of complex PAHs due to the differential reactivity of its halogen substituents in transition-metal-catalyzed cross-coupling reactions. nih.govthieme-connect.com The carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine bond, and finally the carbon-fluorine bond, which is typically unreactive under these conditions. nih.gov This reactivity hierarchy allows for a programmed, stepwise approach to construct larger aromatic systems.

For instance, a synthetic strategy could involve an initial Sonogashira or Suzuki coupling at the highly reactive iodine position to introduce an alkyne or an aryl/vinyl boronic ester. This would be followed by a second cross-coupling reaction, such as a Heck or Stille coupling, at the less reactive bromine position. Finally, intramolecular cyclization reactions, such as a Scholl reaction, could be employed to form the fused aromatic rings. The methoxymethyl group can influence the regioselectivity of these reactions and can be a site for further modification of the final PAH.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Halogen BondRelative ReactivityCommon Cross-Coupling Reactions
C-IHighestSuzuki, Sonogashira, Heck, Stille, Negishi
C-BrIntermediateSuzuki, Sonogashira, Heck, Stille, Negishi
C-ClLowerSuzuki, Sonogashira (with specialized catalysts)
C-FLowestGenerally unreactive in cross-coupling

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. organic-chemistry.orgbritannica.com The targeted synthesis of complex heterocyclic systems often requires precursors with multiple, differentially reactive functional groups. beilstein-journals.org this compound serves as an excellent starting material for the construction of a variety of advanced heterocyclic systems.

The sequential functionalization of the iodo and bromo positions through cross-coupling reactions can be used to introduce nitrogen, oxygen, or sulfur-containing moieties. For example, a Buchwald-Hartwig amination at the bromine position could be followed by an intramolecular cyclization to form a nitrogen-containing heterocycle. Alternatively, the fluorine atom, which is generally inert to cross-coupling, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of nucleophiles, such as amines or alkoxides, to form heterocyclic rings.

The strategic placement of the substituents on the benzene (B151609) ring of this compound can be exploited to control the regiochemistry of cyclization reactions, leading to the formation of specific isomers of complex heterocyclic products.

Applications in the Synthesis of Functional Materials and Ligands

The unique electronic properties and tailored architectures of functional organic materials and ligands are critical for their performance in applications such as organic light-emitting diodes (OLEDs), solar cells, and catalysis. Polyhalogenated aromatic compounds are valuable building blocks for these materials, as they allow for the precise tuning of molecular properties through selective functionalization. science.gov

The orthogonal reactivity of this compound enables the synthesis of highly tailored functional molecules. For example, different aromatic or heteroaromatic units can be sequentially introduced at the iodo and bromo positions via Suzuki or Stille coupling reactions to create extended π-conjugated systems with specific electronic and photophysical properties. The fluorine atom can be retained in the final structure to modulate properties such as solubility and electron affinity, or it can be replaced via SNAr to introduce other functional groups. The methoxymethyl group can also be modified to attach the molecule to a surface or to another molecular component.

This building block can also be used to synthesize complex ligands for transition metal catalysts. The stepwise introduction of coordinating groups at the different halogen positions can lead to the formation of multidentate ligands with well-defined geometries, which are crucial for controlling the activity and selectivity of catalytic processes.

Development of Novel Synthetic Methodologies Leveraging its Orthogonal Reactivity Profile

The distinct reactivity of the three different halogen atoms on this compound makes it an excellent platform for the development of novel synthetic methodologies based on sequential and site-selective reactions. thieme-connect.com This "orthogonal" reactivity allows chemists to perform a series of transformations on the same molecule, with each reaction targeting a specific position without affecting the others. acs.org

The presence of the methoxymethyl group adds another layer of complexity and opportunity. It can act as a directing group in electrophilic aromatic substitution reactions or be transformed into other functional groups, further expanding the synthetic utility of this versatile building block.

Table 2: Potential Sequential Reactions on this compound

StepPositionReaction TypePotential Reagents
12-iodoSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, base
21-bromoSonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, base
33-fluoroNucleophilic Aromatic SubstitutionAmine, strong base

Derivatization for Probes in Advanced Chemical Research (excluding biological activity/medicinal applications)

Molecular probes are essential tools in chemical research for studying reaction mechanisms, sensing specific analytes, and imaging molecular processes. The design of effective probes requires a molecular scaffold that can be selectively functionalized with various reporting units (e.g., fluorophores), binding sites, and reactive groups.

This compound provides a versatile platform for the synthesis of such advanced chemical probes. Its orthogonal reactivity allows for the controlled, stepwise attachment of different molecular components. For instance, a fluorophore could be attached at the iodine position via a cross-coupling reaction, a recognition element for a specific analyte could be installed at the bromine position, and a reactive group for covalent attachment to a surface or another molecule could be introduced by displacing the fluorine atom.

The methoxymethyl group could also be used as a handle for further derivatization, for example, by conversion to a hydroxymethyl group, which could then be esterified or etherified to attach other functionalities. This high degree of modularity in the synthesis allows for the creation of a diverse library of chemical probes with tailored properties for specific research applications.

Conclusion and Future Research Directions

Summary of Key Methodological Advancements and Fundamental Insights

Recent years have witnessed significant progress in the synthesis and manipulation of polyhalogenated benzenes. The development of programmed and site-selective cross-coupling reactions has been a major breakthrough. acs.orgsciencedaily.com Synthetic chemists can now selectively functionalize specific carbon-halogen bonds on a multi-substituted benzene (B151609) ring, exploiting the differential reactivity of halogens (I > Br > Cl > F) in metal-catalyzed reactions. This has enabled the construction of complex molecular architectures that were previously difficult to access.

Another key advancement lies in the area of C–H bond functionalization. beilstein-journals.orgacs.org Modern strategies, including those employing photoredox and transition-metal catalysis, allow for the direct introduction of functional groups onto the benzene ring without the need for pre-functionalized precursors. beilstein-journals.orgacs.org This approach offers a more step-economic and sustainable alternative to traditional methods.

From a fundamental perspective, theoretical and computational studies have provided deeper insights into the nature of intramolecular interactions in polyhalogenated systems. nih.gov Research on hexahalogenated benzenes, for example, has begun to delineate the subtle attractive forces between adjacent halogen atoms, contributing to a more nuanced understanding of "halogen bonding" and its influence on molecular conformation and stability. nih.gov

Unresolved Challenges and Emerging Questions in Polyhalogenated Benzene Chemistry

Despite these advancements, several challenges persist. The synthesis of benzene derivatives with five or six different substituents remains a formidable task, often requiring lengthy and low-yielding synthetic sequences. sciencedaily.cominnovations-report.com Achieving complete and predictable control over the substitution pattern on a benzene ring is an ongoing objective. sciencedaily.com

A major challenge in the chemistry of polyhalogenated arenes is achieving site-selectivity when identical halogen atoms are present. acs.org While differential reactivity of different halogens is well-exploited, selectively reacting one of two bromine atoms, for instance, based on its steric or electronic environment is still a significant hurdle. Furthermore, the extraordinary stability of the benzene ring makes certain transformations, like complete catalytic oxidation for remediation purposes, difficult to achieve under mild conditions. mdpi.comnih.gov

Emerging questions in the field revolve around expanding the scope of catalytic systems. The development of cheaper, more sustainable catalysts based on earth-abundant metals is a high priority. acs.org There is also a growing interest in understanding and harnessing the unique electronic properties of these molecules for applications in materials science, which requires a deeper understanding of how halogen substitution patterns influence properties like fluorescence and conductivity. sciencedaily.comfrontiersin.org

Prospective Research Avenues for 1-Bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene Derivatives

The specific structure of this compound makes it a versatile building block for future research. Its three distinct halogen atoms (iodine, bromine, and fluorine) offer a platform for programmed, sequential functionalization. The significant differences in carbon-halogen bond strengths and reactivity in cross-coupling reactions can be exploited to introduce different substituents in a controlled manner.

A primary research avenue is its use in the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs) or components of liquid crystals. ossila.com The distinct electronic and steric environment around each halogen atom can be leveraged for site-selective modifications. For instance, the highly reactive C-I bond can be targeted first in a Suzuki or Sonogashira coupling, followed by functionalization of the C-Br bond under different catalytic conditions, leaving the more inert C-F bond untouched for potential nucleophilic aromatic substitution later in the synthesis.

The methoxymethyl ether group also presents opportunities for further derivatization. It could be cleaved to reveal a phenol (B47542), which could then be used as a handle for further functionalization, or it could be modified to tune the solubility and electronic properties of the resulting derivatives. Investigating the biological activity and material properties of novel compounds derived from this scaffold is a promising area of exploration.

Table 1: Differential Reactivity of C-X Bonds in Cross-Coupling Reactions
Carbon-Halogen BondRelative Bond StrengthTypical Reactivity in Pd-Catalyzed CouplingPotential Reaction
C-FHighestVery Low / InertNucleophilic Aromatic Substitution
C-ClHighLowCoupling with specialized catalysts
C-BrMediumModerateSuzuki, Stille, Heck, Sonogashira
C-ILowestHighSuzuki, Stille, Heck, Sonogashira

Broader Impact on Synthetic Organic Chemistry and Chemical Sciences

The study of specifically functionalized polyhalogenated benzenes, exemplified by this compound, has a significant impact on the broader chemical sciences. Research in this area directly contributes to the expansion of the synthetic organic chemist's toolbox, providing novel methods for constructing complex molecules with high precision. innovations-report.com

The ability to synthesize a wide array of multi-substituted aromatic compounds in a programmed manner accelerates the discovery of new functional materials. sciencedaily.com By systematically altering the substituents on the benzene core, chemists can fine-tune electronic and photophysical properties, leading to the development of new materials for organic electronics, bio-imaging, and nanotechnology. sciencedaily.comfrontiersin.org This approach deepens the fundamental understanding of structure-property relationships.

Furthermore, these halogenated compounds are crucial intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and polymers. nih.gov Developing more efficient and selective methods for their synthesis and manipulation can lead to more sustainable manufacturing processes and access to novel chemical entities with potential applications in medicine and agriculture.

Q & A

What are the key synthetic strategies for preparing 1-bromo-3-fluoro-2-iodo-4-(methoxymethyl)benzene, and how do directing effects influence regioselectivity?

Basic Question
The synthesis typically involves sequential halogenation and functionalization of a benzene ring. A common approach starts with 4-(methoxymethyl)benzene derivatives, where bromination (e.g., using Br₂/FeBr₃) occurs at the para position relative to the methoxymethyl group. Subsequent fluorination (via Balz-Schiemann or halogen exchange) and iodination (using ICl or NIS) require careful control of reaction conditions to avoid over-halogenation. The methoxymethyl group acts as an ortho/para director, while halogens (Br, I) exert competing electronic effects. For example, iodine’s steric bulk may hinder further substitution .

Advanced Question
Regioselectivity in multi-halogenated systems is governed by the interplay of steric and electronic factors. Computational studies (e.g., DFT calculations) predict that the methoxymethyl group’s electron-donating nature activates the ortho and para positions. However, fluorine’s strong electronegativity deactivates adjacent sites, favoring iodination at the less hindered ortho position. Experimental validation via NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography is critical to confirm substitution patterns .

How can researchers characterize the electronic effects of substituents in this compound using spectroscopic and computational methods?

Basic Question
¹H and ¹³C NMR are essential for assigning substituent positions. For example:

  • The methoxymethyl group’s protons appear as a singlet (~δ 3.3 ppm for CH₃O and δ 4.4 ppm for CH₂).
  • Fluorine’s deshielding effect shifts adjacent protons downfield (δ 7.1–7.5 ppm).
  • ¹⁹F NMR provides direct evidence of fluorine’s electronic environment .

Advanced Question
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model substituent effects on charge distribution and frontier molecular orbitals (HOMO/LUMO). These predict reactivity toward electrophiles/nucleophiles and correlate with experimental IR/Raman spectra. For instance, the electron-withdrawing fluoro and iodo groups lower HOMO energy, reducing susceptibility to electrophilic attack .

What challenges arise in purifying this compound, and how can they be mitigated?

Basic Question
Common issues include:

  • Co-elution of isomers during column chromatography due to similar polarities.
  • Thermal instability during distillation (e.g., decomposition above 150°C).
    Solutions : Use gradient HPLC with a C18 column and low-temperature crystallization from hexane/ethyl acetate mixtures .

Advanced Question
Halogen-halogen interactions (e.g., Br···I) can lead to dimerization or oligomerization. Size-exclusion chromatography (SEC) or preparative GC-MS helps isolate monomeric species. Stability studies under inert atmospheres (N₂/Ar) and dark storage (−20°C) prevent photodegradation .

How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

Advanced Question
In Suzuki-Miyaura couplings, the iodo substituent’s superior leaving-group ability facilitates transmetalation, but steric hindrance from the methoxymethyl group slows oxidative addition. Computational mechanistic studies (e.g., transition-state modeling) optimize ligand choice (e.g., bulky phosphines like SPhos) to enhance catalytic efficiency. Contrast this with Ullmann couplings, where copper-mediated iodine displacement is favored .

What analytical techniques are recommended for detecting trace impurities in this compound?

Basic Question
GC-MS and LC-MS (ESI or APCI ionization) identify halogenated byproducts (e.g., diiodo or debrominated derivatives). Quantitative analysis via ICP-MS detects residual metal catalysts (Pd, Cu) .

Advanced Question
High-resolution mass spectrometry (HRMS) with MALDI-TOF distinguishes isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br; ¹²⁷I). Solid-state NMR (¹⁹F CP/MAS) probes crystallinity and polymorphic impurities, critical for pharmaceutical intermediates .

How does the compound interact with biomolecules, and what assays validate these interactions?

Advanced Question
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinity to proteins (e.g., cytochrome P450 enzymes). Fluorescence quenching assays using tryptophan-rich albumin models quantify hydrophobic interactions. Computational docking (AutoDock Vina) predicts binding poses, validated by X-ray co-crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.